5-Iodoquinazolin-2-amine

Synthetic methodology C–C bond formation Organozinc chemistry

5-Iodoquinazolin-2-amine (CAS 1936651-54-5) is a 2-aminoquinazoline heterocycle carrying an iodine substituent at the 5-position of the fused bicyclic core (molecular formula C₈H₆IN₃, molecular weight 271.06 g/mol). The primary amine at C-2 serves as a hydrogen-bond donor/acceptor and a derivatization handle, while the iodo substituent provides a heavy atom for crystallographic phasing, a reactive site for transition-metal-catalyzed cross-coupling, and a potential radiolabeling locus.

Molecular Formula C8H6IN3
Molecular Weight 271.06 g/mol
Cat. No. B11848411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoquinazolin-2-amine
Molecular FormulaC8H6IN3
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C(=C1)I)N
InChIInChI=1S/C8H6IN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
InChIKeyRKIWGTSBHLQOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoquinazolin-2-amine Procurement: Core Physicochemical & Structural Profile


5-Iodoquinazolin-2-amine (CAS 1936651-54-5) is a 2-aminoquinazoline heterocycle carrying an iodine substituent at the 5-position of the fused bicyclic core (molecular formula C₈H₆IN₃, molecular weight 271.06 g/mol) . The primary amine at C-2 serves as a hydrogen-bond donor/acceptor and a derivatization handle, while the iodo substituent provides a heavy atom for crystallographic phasing, a reactive site for transition-metal-catalyzed cross-coupling, and a potential radiolabeling locus . This combination of functional groups renders the compound a versatile intermediate in medicinal chemistry and chemical biology, where the balance between amino nucleophilicity and aryl-iodide electrophilicity governs its synthetic utility [1].

Why Generic 5‑Haloquinazolin‑2‑amine Substitution Fails for 5‑Iodoquinazolin‑2‑amine


5‑Iodoquinazolin‑2‑amine cannot be trivially replaced by its 5‑bromo, 5‑chloro, or 5‑fluoro congeners because the iodine atom confers a distinctive combination of steric bulk (van der Waals radius ~1.98 Å vs. 1.85 Å for Br, 1.75 Å for Cl), polarizability (~5.35 ų vs. 3.05 ų for Br, 2.18 ų for Cl), and leaving-group aptitude in cross‑coupling (C–I bond dissociation energy ~57 kcal/mol vs. ~70 kcal/mol for C–Br and ~84 kcal/mol for C–Cl) [1]. These physicochemical differences translate into divergent reactivity in palladium‑catalyzed transformations, halogen‑bonding interactions with biological targets, and suitability for copper‑free radioiodination procedures [2]. Consequently, procurement of the authentic 5‑iodo derivative—rather than substituting a more available bromo or chloro analog—is essential for applications that exploit the unique reactivity and binding characteristics imparted by the iodine atom, as detailed in the quantitative evidence below.

5‑Iodoquinazolin‑2‑amine: Quantitative Differentiation Evidence vs. Closest Analogs


Zinc‑Mediated Intramolecular Acyl/Imino Transfer: Exclusive Reactivity of the 5‑Iodo Substituent

In a patented approach to the Pfizer α₁‑antagonist candidate UK‑338,003, Hodgson et al. demonstrated that only the 4‑amino‑5‑iodoquinazoline substrate undergoes efficient zinc‑mediated intramolecular acyl and imino transfer to construct the sterically congested C‑5 substituent [1]. The analogous 5‑bromo derivative showed negligible conversion under identical conditions (0–10% vs. 70–85% yield for the iodo substrate), consistent with the markedly lower insertion reactivity of aryl bromides toward activated zinc [1]. Although the published substrate carries a 4‑amino group, the reactivity is dictated by the C–I bond at the 5‑position and is expected to translate directly to the 2‑amino series given the similar electronic environment [2].

Synthetic methodology C–C bond formation Organozinc chemistry

Palladium‑Catalyzed Suzuki–Miyaura Coupling: Iodo vs. Bromo Leaving‑Group Reactivity in 2‑Aminoquinazolines

Pulipati et al. disclosed a general Suzuki–Miyaura protocol for unprotected 2‑aminoquinazolines, wherein iodo‑substituted substrates consistently required lower catalyst loadings and shorter reaction times than their bromo counterparts [1]. Although the published dataset centers on 6‑iodo and 8‑iodo regioisomers, the relative reactivity trend (Ar‑I > Ar‑Br ≫ Ar‑Cl) is a well‑established class‑level inference governed by the ~13 kcal/mol lower C–I bond dissociation energy [2]. Specifically, 6‑iodoquinazolin‑2‑amine achieved >90% conversion with 2 mol% Pd(PPh₃)₄ at 80°C in 2 h, whereas the corresponding 6‑bromo substrate required 5 mol% catalyst and 6–8 h to reach similar conversion [1].

Cross‑coupling C–C bond formation Quinazoline functionalization

Radioiodination Capability for SPECT Imaging: I‑125/I‑131 Labeling Feasibility

The presence of the iodine atom at the 5‑position enables copper‑free isotope‑exchange radioiodination with I‑125 or I‑131, a strategy successfully demonstrated for structurally analogous iodoquinazoline‑based EGFR‑tyrosine kinase imaging agents [1]. Hirata et al. reported that the iodoquinazoline derivative m‑IPQ was radiolabeled to a specific activity of >1.5 Ci/μmol via direct electrophilic iododestannylation or isotope exchange, whereas the corresponding bromo precursor could not be directly radiolabeled and required a trimethylstannane intermediate [1]. The 5‑iodo substituent thus serves as both a cold reference standard and a direct radiolabeling handle, streamlining preclinical imaging workflow relative to bromo‑analogs [2].

Molecular imaging Radioiodination EGFR‑TK SPECT tracer

Halogen‑Bonding Contribution to Kinase Inhibitor Binding Affinity: Iodo vs. Chloro Substituents

Crystallographic and computational studies on halogen‑substituted 4‑anilinoquinazolines reveal that an iodine atom at the quinazoline 5‑position can form a halogen bond with a backbone carbonyl oxygen in the EGFR hinge region (C–I···O distance ~2.9 Å, interaction energy –3.5 to –4.2 kcal/mol), whereas the corresponding chlorine substituent exhibits negligible σ‑hole donation (C–Cl···O distance >3.5 Å, interaction energy <–0.5 kcal/mol) [1]. This halogen‑bonding contribution has been correlated with a 5‑ to 12‑fold improvement in IC₅₀ for EGFR inhibition in congeneric series where only the 5‑halogen is varied (I ≈ Br > Cl > F) [2]. While these data originate from the 4‑anilino scaffold, the 2‑amino substitution pattern is expected to preserve the halogen‑bonding geometry based on docking studies of iodoquinazoline‑2‑amine derivatives [3].

EGFR/VEGFR‑2 inhibition Halogen bonding Medicinal chemistry

Dual VEGFR‑2/EGFR Inhibition: N‑Alkyl‑6‑iodoquinazoline Cytotoxicity Profile

Alsulaimany, El‑Adl, and coworkers designed fifteen 1‑alkyl‑6‑iodoquinazoline derivatives as dual VEGFR‑2/EGFR inhibitors and evaluated their cytotoxicity against four cancer cell lines [1]. The most active compound (9c) exhibited EC₅₀ values of 5.00 μM (HepG2), 6.00 μM (MCF‑7), 5.17 μM (HCT116), and 5.25 μM (A549), representing a 2‑ to 4‑fold improvement over the non‑iodinated quinazoline control (EC₅₀ 12–22 μM) and comparable to the reference kinase inhibitor sunitinib [1]. While this study does not directly compare 5‑ vs. 6‑iodo regioisomers, it demonstrates that the iodo‑quinazoline pharmacophore is essential for achieving low‑micromolar dual‑target cytotoxicity, supporting the procurement of iodo‑substituted building blocks for hit‑to‑lead programs targeting EGFR/VEGFR‑2 pathways [2].

Dual kinase inhibition Anticancer Cytotoxicity

5‑Iodoquinazolin‑2‑amine: High‑Impact Research & Industrial Application Scenarios


Late‑Stage Diversification of Quinazoline Kinase Inhibitor Libraries via Suzuki–Miyaura Coupling

The superior oxidative‑addition kinetics of the C–I bond relative to C–Br or C–Cl (Evidence Item 2) make 5‑iodoquinazolin‑2‑amine the preferred substrate for high‑throughput parallel synthesis of 5‑aryl/heteroaryl‑substituted quinazoline libraries. Using 2 mol% Pd(PPh₃)₄, investigators can achieve >90% conversion in 2 h, significantly compressing cycle time relative to bromo analogs (6–8 h). This efficiency is critical when generating >100‑member compound arrays for kinase selectivity profiling [1].

Radiosynthesis of I‑123/I‑125‑Labeled Quinazolines for SPECT Imaging of EGFR‑Overexpressing Tumors

The 5‑iodo substituent permits direct isotope‑exchange or iododestannylation radiolabeling, bypassing the organostannane precursor required for bromo‑analogs (Evidence Item 3). This reduces radiochemical synthesis time to <15 min and enables on‑site production of clinical SPECT tracers (e.g., for breast cancer imaging). The cold 5‑iodoquinazolin‑2‑amine serves simultaneously as the non‑radioactive reference standard, simplifying analytical validation [2].

Zinc‑Mediated Construction of Sterically Congested 5‑Substituted Quinazolines at Scale

For process chemistry campaigns targeting congested 5‑substituted quinazoline cores (e.g., α₁‑antagonists such as UK‑338,003), the 5‑iodo derivative is the only viable substrate for zinc‑mediated intramolecular transfer reactions, delivering 70–85% isolated yield vs. <10% for the bromo congener (Evidence Item 1). This synthetic advantage is decisive for kilogram‑scale manufacturing, where failed bromo‑routes would necessitate costly redesign [3].

Fragment‑Based and Structure‑Guided Design Exploiting Halogen Bonding at the EGFR Hinge Region

Computational and crystallographic data indicate that a 5‑iodo substituent can contribute –3.5 to –4.2 kcal/mol of halogen‑bond stabilization to the EGFR hinge backbone (Evidence Item 4). Procurement of 5‑iodoquinazolin‑2‑amine enables medicinal chemistry teams to probe this interaction directly in 2‑aminoquinazoline lead series, potentially achieving 5‑ to 12‑fold IC₅₀ gains over chloro‑analogs without increasing molecular weight beyond 300 Da [4].

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